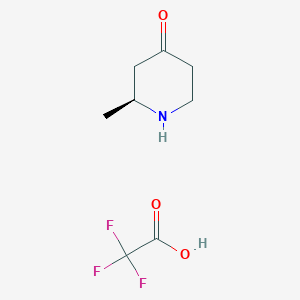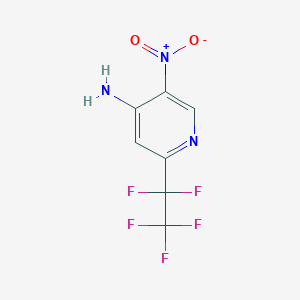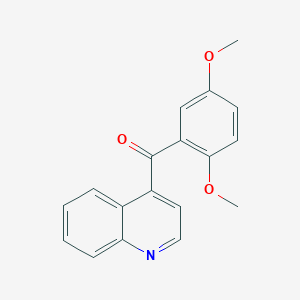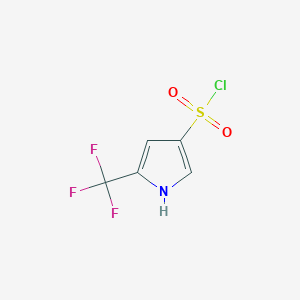
4-甲基-5-(2-叔戊基嘧啶-4-基)噻唑-2-胺
描述
4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine, also known as “4M5TPA”, is a synthetic compound that has been studied extensively for its potential applications in the scientific research field. This compound has a variety of uses, ranging from its use as a chemical reagent to its use as a potential therapeutic agent.
科学研究应用
抗真菌应用
4-甲基-5-(2-叔戊基嘧啶-4-基)噻唑-2-胺及其衍生物表现出显着的抗真菌作用。例如,Jafar 等人(2017 年)的一项研究表明,某些嘧啶衍生物与所讨论的化合物密切相关,对曲霉和黑曲霉等真菌具有有效的抗真菌特性。
抗肿瘤活性
几项研究表明了类似噻唑-2-胺衍生物的抗肿瘤潜力。叶姣等人(2015 年)的一项研究合成了一种衍生物,该衍生物对 Hela 细胞系表现出有希望的抗肿瘤活性。这表明 4-甲基-5-(2-叔戊基嘧啶-4-基)噻唑-2-胺可能具有相似的特性。
降血糖剂
据 宋等人(2011 年) 报道,一种相关化合物被发现是一种有效的双重作用降血糖剂,可同时激活葡萄激酶 (GK) 和 PPARγ。这一发现表明 4-甲基-5-(2-叔戊基嘧啶-4-基)噻唑-2-胺在管理血糖水平方面具有潜在应用。
抗菌应用
该化合物及其衍生物在抗菌应用中也显示出前景。安萨里和拉尔(2009 年) 的研究表明相关化合物作为潜在抗菌剂的有效性。
杀虫和抗菌潜力
德奥哈特和帕拉斯帕加尔(2020 年) 的进一步研究证明了嘧啶连接的吡唑杂环化合物的杀虫和抗菌潜力,这些化合物在结构上与 4-甲基-5-(2-叔戊基嘧啶-4-基)噻唑-2-胺相似。
作用机制
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities and are part of many potent biologically active compounds . .
Mode of Action
The mode of action of thiazole derivatives can vary greatly depending on their specific structure and the biological system they interact with . Without specific information on “4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine”, it’s difficult to provide a detailed explanation of its mode of action.
Biochemical Pathways
Thiazole derivatives can interact with various biochemical pathways. For example, some thiazole derivatives have been found to have antitumor and cytotoxic activity . .
Result of Action
The result of the action of thiazole derivatives can vary greatly depending on their specific structure and the biological system they interact with . Without specific information on “4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine”, it’s difficult to describe the molecular and cellular effects of its action.
生化分析
Biochemical Properties
4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been found to interact with enzymes involved in metabolic pathways, influencing their activity and stability. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The nature of these interactions often involves binding to the active site of the enzyme or altering its conformation, which can enhance or inhibit the enzyme’s function.
Cellular Effects
The effects of 4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in cell growth, differentiation, and apoptosis, leading to changes in cellular behavior . Additionally, it can impact metabolic processes by modulating the activity of key enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine exerts its effects through various mechanisms. It may bind to biomolecules such as proteins and nucleic acids, influencing their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall impact on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, it may degrade into metabolites that have different biological activities, thereby altering its overall impact . Additionally, prolonged exposure to the compound can lead to adaptive responses in cells, such as changes in gene expression or enzyme activity, which can affect its efficacy and safety.
Dosage Effects in Animal Models
The effects of 4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell growth. At higher doses, it can cause toxic or adverse effects, including cell death or tissue damage . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. For example, it may influence the activity of enzymes involved in the synthesis or degradation of key metabolites, thereby affecting their levels within the cell . Understanding these metabolic interactions is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its biological activity . For instance, the compound may be transported into specific cellular compartments where it exerts its effects on target biomolecules.
Subcellular Localization
The subcellular localization of 4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
4-methyl-5-[2-(2-methylbutan-2-yl)pyrimidin-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-5-13(3,4)11-15-7-6-9(17-11)10-8(2)16-12(14)18-10/h6-7H,5H2,1-4H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFMDSHTZLECLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=NC=CC(=N1)C2=C(N=C(S2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride](/img/structure/B1433510.png)





![ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B1433522.png)
(prop-2-en-1-yl)amine dihydrochloride](/img/structure/B1433523.png)


![5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione](/img/structure/B1433527.png)

![3-cyclopropyl-5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1433531.png)